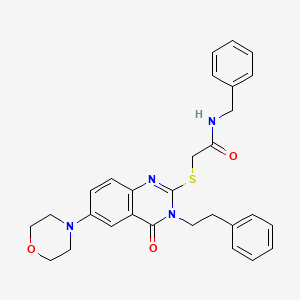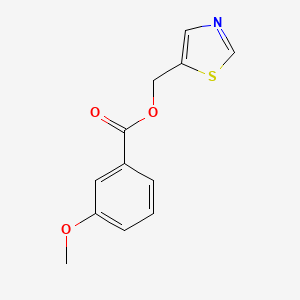
1,3-Thiazol-5-ylmethyl 3-methoxybenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Thiazol-5-ylmethyl 3-methoxybenzenecarboxylate” is a chemical compound with the molecular formula C12H11NO3S . It has a molecular weight of 249.29 .
Molecular Structure Analysis
The thiazole ring, a part of this compound, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Enantioselective Inhibition of 5-Lipoxygenase (5-LPO) : Methoxyalkyl thiazoles, structurally related to 1,3-Thiazol-5-ylmethyl 3-methoxybenzenecarboxylate, have been identified as potent and selective inhibitors of 5-lipoxygenase. They are neither redox agents nor iron chelators and demonstrate significant oral activity. The inhibition of 5-LPO is mediated by specific, enantioselective interactions with the enzyme (Bird et al., 1991).
Serotonin-3 Receptor Antagonists : Thiazole derivatives, similar to the compound , have been synthesized and studied for their potential as selective serotonin-3 (5-HT3) receptor antagonists. These compounds have shown effectiveness in penetrating the central nervous system (Rosen et al., 1990).
Fungicidal Applications : Thiazole compounds have been explored for their fungicidal properties. Reactions of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with various thiols have led to the development of potential fungicidal agents (Nagase, 1974).
Antifungal Agents : The synthesis of new thiazole derivatives as potential antifungal agents has been reported. These compounds demonstrate promising antifungal activity and could be considered for further development in this area (Narayana et al., 2004).
Stearoyl-CoA Desaturase-1 Inhibitors : Thiazole-based compounds have been identified as novel and potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. These findings could have implications for the treatment of metabolic disorders (Uto et al., 2009).
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-4-2-3-9(5-10)12(14)16-7-11-6-13-8-17-11/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUYYWZPQDZGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

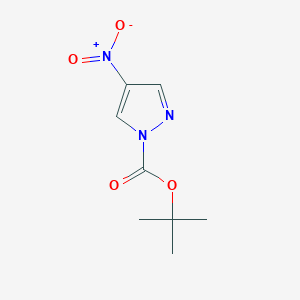
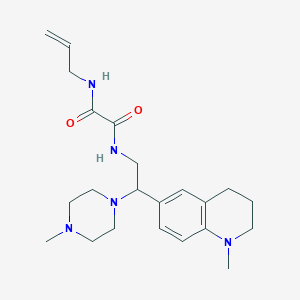
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)
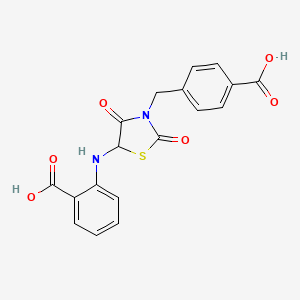
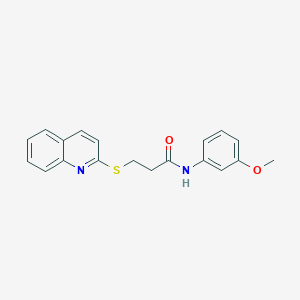
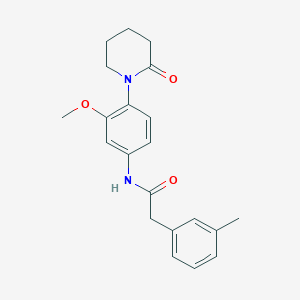


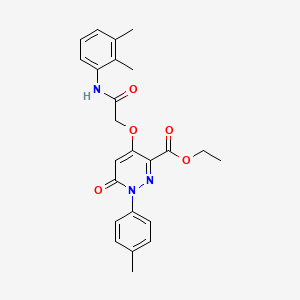

![2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2453193.png)
